5-(cyclohexanesulfinyl)-1,2,3-thiadiazole
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Overview
Description
5-(cyclohexanesulfinyl)-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H12N2OS2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(cyclohexanesulfinyl)-1,2,3-thiadiazole can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with thiosemicarbazide to form cyclohexylthiosemicarbazide. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide, to form cyclohexyl 1,2,3-thiadiazol-5-yl sulfoxide .
Industrial Production Methods
Industrial production methods for cyclohexyl 1,2,3-thiadiazol-5-yl sulfoxide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexanesulfinyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.
Reduction: The sulfoxide group can be reduced to form the corresponding sulfide.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexyl 1,2,3-thiadiazol-5-yl sulfone.
Reduction: Cyclohexyl 1,2,3-thiadiazol-5-yl sulfide.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(cyclohexanesulfinyl)-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl 1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 1,2,4-thiadiazol-5-yl sulfoxide
- Cyclohexyl 1,3,4-thiadiazol-5-yl sulfoxide
- Cyclohexyl 1,2,5-thiadiazol-5-yl sulfoxide
Uniqueness
5-(cyclohexanesulfinyl)-1,2,3-thiadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-cyclohexylsulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS2/c11-13(8-6-9-10-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPRZIULWIIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)C2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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